MRK-016 Exhibits Significantly Greater α5 Inverse Agonist Efficacy Than α5IA
MRK-016 produces substantially greater maximal inverse agonism at the α5 subtype compared to the prototypic α5-selective compound α5IA. In recombinant human α5β3γ2 receptors, MRK-016 exhibits an Emax of −55% relative to the EC₂₀ GABA response, whereas α5IA achieves only −40% efficacy [1]. Importantly, this increased α5 inverse agonism is not accompanied by comparable increases at α1, α2, or α3 subtypes, where MRK-016 maintains modest or neutral modulation [2].
| Evidence Dimension | Maximal inverse agonist efficacy (Emax) at human recombinant α5β3γ2 GABAₐ receptors |
|---|---|
| Target Compound Data | Emax = −55% (relative to EC₂₀ GABA response) |
| Comparator Or Baseline | α5IA: Emax = −40% |
| Quantified Difference | MRK-016 exhibits 37.5% greater α5 inverse agonism than α5IA (−55% vs −40%) |
| Conditions | Human recombinant α5β3γ2 GABAₐ receptors; efficacy measured as percentage modulation of EC₂₀ GABA-evoked current |
Why This Matters
Greater α5 inverse agonism directly correlates with enhanced long-term potentiation (LTP) in hippocampal slices and improved cognitive performance in vivo, making MRK-016 the preferred tool compound when maximal α5-mediated disinhibition is required.
- [1] NCATS Inxight Drugs. MRK-016. National Center for Advancing Translational Sciences. View Source
- [2] Atack JR, Maubach KA, Wafford KA, et al. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor α5 subtype-selective inverse agonist. J Pharmacol Exp Ther. 2009;331(2):470-484. View Source
